molecular formula C21H46OSi B1585196 Methoxy(dimethyl)octadecylsilane CAS No. 71808-65-6

Methoxy(dimethyl)octadecylsilane

Cat. No.: B1585196
CAS No.: 71808-65-6
M. Wt: 342.7 g/mol
InChI Key: RUFRLNPHRPYBLF-UHFFFAOYSA-N
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Description

Contextualization of Organosilanes in Advanced Materials Science

Organosilanes are indispensable in the creation of advanced materials, offering significant improvements in properties like adhesion, durability, and chemical resistance. zmsilane.comdakenchem.com Their versatility stems from a unique molecular structure that allows them to form strong covalent bonds with a wide range of surfaces, enhancing the performance and longevity of coatings, adhesives, and composites. zmsilane.comdakenchem.comecopowerchem.com By modifying material surfaces at the molecular level, organosilanes enable the development of high-performance products across various industries, from electronics to construction. zmsilane.comdakenchem.com The ability of these compounds to form robust, three-dimensional networks through processes like hydrolysis and condensation is key to their effectiveness in improving material properties. zmsilane.comzmsilane.com

Specific Focus on Methoxy(dimethyl)octadecylsilane within the Alkylsilane Family

This compound (MDOS) is a member of the alkylsilane family, a subgroup of organosilanes characterized by one or more alkyl groups attached to the silicon atom. zmsilane.comsigmaaldrich.com Specifically, MDOS possesses a long C18H37 alkyl chain (octadecyl) and a single methoxy (B1213986) group. sigmaaldrich.com This structure makes it a valuable silane (B1218182) coupling agent, particularly for creating hydrophobic surfaces and self-assembled monolayers (SAMs). sigmaaldrich.comwikipedia.org The long octadecyl chain provides a non-polar, water-repellent interface, while the methoxy group allows it to bond to various substrates after hydrolysis. sigmaaldrich.comwikipedia.org

MDOS is used in a variety of applications, including as an adhesion promoter between natural fibers and polymer matrices and for functionalizing nanoparticles. sigmaaldrich.combiosynth.com For instance, it can be used to treat wool fibers to improve their compatibility with polyethylene (B3416737), and to modify the surface of ZnO nanoparticles. sigmaaldrich.com

Below is a data table summarizing some of the key properties of this compound:

PropertyValue
Molecular Formula C₂₁H₄₆OSi
Molecular Weight 342.67 g/mol
CAS Number 71808-65-6
Appearance Colorless to almost colorless clear liquid
Density 0.83 g/mL at 25 °C
Refractive Index (n20/D) 1.444
Boiling Point 184 °C
Flash Point >110 °C

Note: The data in this table is compiled from various sources. sigmaaldrich.comcymitquimica.comlabproinc.comalfa-chemistry.com

Properties

IUPAC Name

methoxy-dimethyl-octadecylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3,4)22-2/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFRLNPHRPYBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072429
Record name Silane, methoxydimethyloctadecyl-
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Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71808-65-6
Record name Octadecyldimethylmethoxysilane
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Record name Silane, methoxydimethyloctadecyl-
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Record name Silane, methoxydimethyloctadecyl-
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Record name Silane, methoxydimethyloctadecyl-
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Record name Methoxydimethyloctadecylsilane
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Synthetic Methodologies and Precursor Chemistry for Methoxy Dimethyl Octadecylsilane

General Synthesis Pathways for Alkoxysilanes

Alkoxysilanes are a class of compounds characterized by a silicon atom bonded to at least one alkoxy group (-OR). They serve as crucial intermediates in the production of a vast array of silicon-based materials. Several general methodologies have been established for their synthesis.

One of the most prominent methods is the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. mdpi.com This reaction is typically catalyzed by transition metals, with platinum-based catalysts like Speier's and Karstedt's catalysts being historically significant in organosilicon chemistry. mdpi.com The process is highly versatile, allowing for the formation of silicon-carbon bonds and the introduction of various organic functionalities to the silicon atom. mdpi.com

Another fundamental route is the alcoholysis of chlorosilanes . This reaction involves the substitution of a chlorine atom on a silicon center with an alkoxy group from an alcohol. The reaction produces hydrogen chloride (HCl) as a byproduct, which is often removed by an amine base to drive the reaction to completion.

The sol-gel process represents a versatile bottom-up methodology that utilizes the hydrolysis and subsequent condensation of alkoxysilane precursors to form silica (B1680970) or organosilica networks. mdpi.comresearchgate.net The core reactions involve the hydrolysis of alkoxy groups to form silanols (Si-OH) and their condensation to create siloxane (Si-O-Si) bridges. nih.gov These same reactions—hydrolysis and condensation—must be carefully controlled and often prevented as side reactions during the synthesis and handling of monomeric alkoxysilanes.

More recently, direct routes from silica (SiO₂) have been explored. These methods include the base-catalyzed depolymerization of SiO₂ with alcohols or its reaction with organic carbonates, such as dimethyl carbonate, to produce alkoxysilanes directly from a readily available inorganic precursor. acs.org

Additionally, functionalized alkoxysilanes can be prepared through reactions like the aza-Michael addition of aminopropyl-functionalized silanes to acrylates, yielding a variety of adducts with high efficiency. researchgate.net

Synthesis Method Reactants Product Type Key Features
Hydrosilylation Hydrosilane (R₃SiH), Alkene/AlkyneAlkyl/Vinyl-silaneForms Si-C bonds; often uses transition metal catalysts. mdpi.com
Alcoholysis Chlorosilane (R₃SiCl), Alcohol (R'OH)Alkoxysilane (R₃SiOR')Substitution reaction; HCl byproduct is common.
Sol-Gel Chemistry Alkoxysilane, WaterPolysiloxane NetworkInvolves hydrolysis and condensation steps. mdpi.comnih.gov
From Silica SiO₂, Alcohol or Dimethyl CarbonateTetraalkoxysilaneDirect conversion of silica to alkoxysilanes. acs.org

Specific Routes for Methoxy(dimethyl)octadecylsilane Preparation

The synthesis of this compound, with its specific combination of a long alkyl chain, methyl groups, and a single methoxy (B1213986) group, can be achieved through several strategic routes.

In the context of this specific molecule, a "direct" strategy refers to a synthetic step that forms the final product in a single, well-defined transformation from an advanced precursor. The most common and industrially viable direct strategy is the methanolysis of octadecyldimethylchlorosilane .

Reaction: C₁₈H₃₇Si(CH₃)₂Cl + CH₃OH → C₁₈H₃₇Si(CH₃)₂(OCH₃) + HCl

This reaction is a classic example of alcoholysis. To achieve high yields of the desired this compound, a stoichiometric amount of methanol (B129727) is used in an inert solvent. A tertiary amine, such as triethylamine, is typically added as an acid scavenger to neutralize the hydrogen chloride byproduct, preventing potential side reactions and driving the equilibrium towards the product.

Another plausible, though less common, direct approach is the hydrosilylation of 1-octadecene (B91540) with dimethylmethoxysilane (B99029) .

Reaction: C₁₆H₃₃CH=CH₂ + HSi(CH₃)₂(OCH₃) → C₁₈H₃₇Si(CH₃)₂(OCH₃)

This route forms the required silicon-carbon bond directly. It relies on the availability of the dimethylmethoxysilane precursor and a suitable hydrosilylation catalyst. A patent describes a high-yield process for producing selected methoxysilanes, including dimethylmethoxysilane, by reacting methanol with a silazane, which could serve as a source for this reagent. google.com

The most robust and widely used methods rely on the synthesis and subsequent functionalization of key octadecylsilane (B103800) precursors. The central precursor for this compound is octadecyldimethylchlorosilane .

The synthesis of this chlorosilane is almost exclusively achieved via the hydrosilylation of 1-octadecene with dimethylchlorosilane (H-Si(CH₃)₂Cl) .

Precursor Synthesis: C₁₆H₃₃CH=CH₂ + HSi(CH₃)₂Cl --(Catalyst)--> C₁₈H₃₇Si(CH₃)₂Cl

This reaction is a cornerstone of industrial organosilane chemistry. It attaches the dimethylchlorosilyl group to the end of the 18-carbon chain with high anti-Markovnikov selectivity, meaning the silicon atom bonds to the terminal carbon of the double bond. organic-chemistry.org This process provides the key intermediate, which possesses the desired carbon skeleton and a reactive Si-Cl bond ready for conversion.

Once the octadecyldimethylchlorosilane precursor is obtained, it is converted to the final methoxy-functionalized product via the methanolysis reaction described in section 2.2.1. This two-step, precursor-based approach allows for the purification of the intermediate, ensuring a high-purity final product.

Control over Reaction Selectivity and Yield in Silane (B1218182) Synthesis

Achieving high selectivity and yield in the synthesis of a specific organosilane like this compound requires meticulous control over several reaction parameters.

Catalyst Selection and Reaction Conditions: In hydrosilylation reactions used to prepare precursors, the choice of catalyst is paramount. Platinum complexes, such as Karstedt's catalyst, are highly effective but can sometimes promote side reactions like alkene isomerization. mdpi.com The reaction temperature and catalyst loading must be optimized to maximize the yield of the desired anti-Markovnikov adduct and minimize byproducts. For instance, some nickel-based catalyst systems have been shown to provide exclusive anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes. organic-chemistry.org

Stoichiometry and Byproduct Removal: In the alcoholysis of chlorosilanes, controlling the stoichiometry is critical. Using a slight excess of the chlorosilane can ensure all the alcohol reacts, while using an excess of alcohol could lead to undesired exchange reactions if multiple reactive groups were present on the silicon. The efficient removal of the HCl byproduct, typically by an amine base, is essential to prevent equilibrium from limiting the reaction and to avoid acid-catalyzed side reactions. A patented process for other methoxysilanes highlights that rapid removal of the product from the reaction mixture can minimize undesirable secondary reactions and improve yield. google.com

Controlling Stereoselectivity: While this compound itself is not chiral, the broader field of silane synthesis has developed sophisticated methods for controlling stereochemistry. The use of chiral catalysts or Lewis bases can enable the enantioselective synthesis of silicon-stereogenic silanes. numberanalytics.comnih.gov These principles of kinetic control and catalyst design are extensions of the same fundamental goals: to guide a reaction toward a single, desired product with high precision and efficiency. nih.govresearchgate.net

Factor Influence on Synthesis Control Method
Catalyst Controls reaction rate and regioselectivity in hydrosilylation. mdpi.comorganic-chemistry.orgSelection of appropriate metal catalyst (e.g., Pt, Ni, Ir); optimization of catalyst loading. mdpi.comorganic-chemistry.org
Stoichiometry Determines product distribution in substitution reactions.Precise measurement of reactants; use of an acid scavenger for HCl byproduct. google.com
Temperature Affects reaction rate and can induce side reactions (e.g., isomerization).Optimization of reaction temperature for desired product formation. lookchem.com
Atmosphere Presence of moisture leads to hydrolysis and siloxane formation. nih.govUse of dry solvents and inert gas atmosphere (N₂, Ar).

Reaction Mechanisms of Methoxy Dimethyl Octadecylsilane

Hydrolysis of Methoxy (B1213986) Groups on Silicon Centers

Hydrolysis is the initial and often rate-determining step in the reaction of methoxy(dimethyl)octadecylsilane. It involves the cleavage of the silicon-oxygen bond of the methoxy group by water, leading to the formation of a silanol (B1196071) group (Si-OH) and methanol (B129727) as a byproduct.

The hydrolysis of alkoxysilanes like this compound is typically catalyzed by either acid or base. In acidic conditions, the process begins with the protonation of the oxygen atom in the methoxy group. nih.govgelest.com This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. nih.gov This bimolecular nucleophilic substitution (SN2) reaction results in the formation of a silanol group and the release of a methanol molecule. nih.gov Studies on similar monofunctional silanes, such as octadecyldimethylmethoxysilane (OMMS), at the air/water interface have shown that changes in molecular area are consistent with the protonation and subsequent hydrolysis of the methoxy group. nih.gov

The rate of hydrolysis of this compound is influenced by several factors, including pH, solvent environment, and the steric and inductive effects of the substituents on the silicon atom.

pH: The rate of hydrolysis is slowest at a neutral pH and increases significantly in both acidic and alkaline conditions. nih.govcfmats.com Acid catalysis, which involves protonation of the alkoxy group, generally leads to a faster hydrolysis rate compared to base catalysis. gelest.com For non-amino silanes, a pH range of 3 to 5 is often used to promote hydrolysis. cfmats.com

Solvent Environment: The choice of solvent can impact the hydrolysis rate. researchgate.net For instance, the presence of an alcohol co-solvent, which is also a product of the hydrolysis reaction, can slow down the reaction rate due to the principle of Le Chatelier. cfmats.com The solubility of the silane (B1218182) in the aqueous solution is also a critical factor; higher solubility allows for better contact with water and thus a faster hydrolysis rate. cfmats.com

The hydrolysis reaction is often considered to be pseudo-first-order with respect to the alkoxysilane. researchgate.net The table below summarizes the key factors influencing the hydrolysis rate.

FactorEffect on Hydrolysis RateScientific Rationale
pH Fastest at acidic and alkaline pH, slowest at neutral pH. nih.govcfmats.comAcid catalysis involves protonation of the alkoxy group, making silicon more electrophilic. nih.govgelest.com Base catalysis involves nucleophilic attack by hydroxide (B78521) ions.
Solvent Can increase or decrease the rate. researchgate.netAffects the solubility of the silane and can shift the reaction equilibrium. cfmats.com
Steric Hindrance Larger alkoxy groups decrease the rate. gelest.comLarger groups hinder the approach of water to the silicon center. gelest.com
Temperature Higher temperatures increase the rate. nih.govresearchgate.netFollows the Arrhenius law, providing more energy for the reaction to overcome the activation barrier. nih.gov

Condensation Reactions Leading to Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation reactions. These reactions lead to the formation of stable siloxane bonds (Si-O-Si), which are the building blocks of the resulting monolayer or polymer network.

When this compound is used to modify a surface, such as glass or silica (B1680970), the hydrolyzed silanol groups can react with the hydroxyl groups present on the substrate's surface. nih.gov This interfacial condensation reaction forms a strong, covalent siloxane bond between the silane and the substrate, effectively anchoring the long octadecyl chains to the surface. nih.gov This process is fundamental to creating self-assembled monolayers (SAMs) that can alter the surface properties, such as making it hydrophobic.

In addition to reacting with the substrate, the silanol groups can also react with each other in a process called homocondensation. gelest.comnih.gov This can occur between two hydrolyzed silane molecules or between a hydrolyzed molecule and an unhydrolyzed one (though the latter is less common). gelest.com This self-condensation leads to the formation of dimers, oligomers, and eventually polymers linked by siloxane bonds. gelest.com The extent of this homocondensation depends on factors like the concentration of the silane and the reaction conditions. cfmats.com For monofunctional silanes like this compound, this results in linear or cyclic siloxane structures.

The condensation reaction is generally a thermodynamically favorable process, as the formation of a stable siloxane bond is energetically preferred. However, the kinetics of condensation are also influenced by factors such as pH and catalysts. dtic.mil The same catalysts that promote hydrolysis often also catalyze condensation. gelest.com The rate of silanol condensation to form siloxane is strongly dependent on the pH, concentration, and temperature of the solution. dtic.mil The stability of the intermediate silanol is highest around a pH of 3. dtic.mil The interplay between the rates of hydrolysis and condensation is crucial in determining the final structure and properties of the silane layer. Controlling these kinetics is key to achieving a well-ordered and stable monolayer. gelest.com

Reaction TypeReactantsProductSignificance
Interfacial Condensation Silanol group (from silane) and Hydroxyl group (on substrate)Covalent Si-O-Substrate bondAnchors the silane to the surface, forming a stable monolayer. nih.gov
Homocondensation Two Silanol groups (from two silane molecules)Siloxane bond (Si-O-Si)Leads to the formation of dimers, oligomers, and polymers. gelest.comnih.gov

Catalytic Influences on Hydrolysis and Condensation Pathways

The rates of hydrolysis and condensation of this compound are markedly accelerated by the presence of catalysts, which can be broadly categorized as acids, bases, and metal-based compounds. The choice of catalyst not only affects the reaction rates but can also influence the structure of the resulting polysiloxane products.

Acid Catalysis:

Under acidic conditions, the hydrolysis of alkoxysilanes like this compound is generally rapid. The mechanism involves the protonation of the oxygen atom in the methoxy group, making it a better leaving group (methanol). This is followed by a nucleophilic attack of a water molecule on the silicon atom. The rate of acid-catalyzed hydrolysis is significantly faster than base-catalyzed hydrolysis. gelest.com For alkoxysilanes in general, the hydrolysis rate constant in an acidic medium is substantially higher than in a neutral or alkaline medium. mdpi.com

The general reaction can be represented as:

Protonation: CH₃(CH₂)₁₇Si(CH₃)₂OCH₃ + H⁺ ⇌ CH₃(CH₂)₁₇Si(CH₃)₂(H⁺OCH₃)

Nucleophilic Attack: CH₃(CH₂)₁₇Si(CH₃)₂(H⁺OCH₃) + H₂O → CH₃(CH₂)₁₇Si(CH₃)₂OH + CH₃OH + H⁺

While specific kinetic data for this compound is scarce, studies on other alkoxysilanes show a clear dependence on the acid catalyst used. Mineral acids like hydrochloric acid (HCl) are effective catalysts. nih.gov The condensation reaction under acidic conditions is comparatively slower than hydrolysis, which can lead to the accumulation of silanol intermediates. mdpi.com

Base Catalysis:

In alkaline media, the hydrolysis of alkoxysilanes is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. While hydrolysis is slower than under acidic conditions, the subsequent condensation of the formed silanols is significantly faster. mdpi.comresearchgate.net This rapid condensation leads to the formation of more highly branched and cross-linked siloxane networks.

The general reaction can be represented as:

Nucleophilic Attack: CH₃(CH₂)₁₇Si(CH₃)₂OCH₃ + OH⁻ → [CH₃(CH₂)₁₇Si(CH₃)₂(OH)(OCH₃)]⁻

Leaving Group Departure: [CH₃(CH₂)₁₇Si(CH₃)₂(OH)(OCH₃)]⁻ → CH₃(CH₂)₁₇Si(CH₃)₂OH + OCH₃⁻

Proton Transfer: OCH₃⁻ + H₂O → CH₃OH + OH⁻

Common base catalysts include ammonia (B1221849) and organic amines. nih.gov The condensation reaction under basic conditions is rapid, promoting the formation of siloxane bonds.

Metal-Based Catalysis:

A variety of metal compounds can catalyze the hydrolysis and condensation of alkoxysilanes. These catalysts can offer advantages in terms of selectivity and reaction conditions. Metal-based catalysts often function as Lewis acids, activating the silicon center towards nucleophilic attack.

Examples of metal-based catalysts include:

Tin Compounds: Organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin diacetate (DBTDA) are highly effective catalysts for both hydrolysis and condensation. mdpi.com

Titanium and Zirconium Compounds: Alkoxides and chelates of titanium and zirconium can act as efficient catalysts.

Zinc and Cobalt Complexes: Certain complexes of zinc and cobalt have also been shown to catalyze silane hydrolysis and condensation reactions. rsc.org

The catalytic activity of metal compounds depends on the metal center, its ligands, and the reaction medium. For instance, some metal acetylacetonates (B15086760) show catalytic activity, though often less than that of organotin compounds. mdpi.com

Comparative Catalytic Effects:

The choice of catalyst has a profound impact on the reaction kinetics of alkoxysilanes. The following table summarizes qualitative and quantitative findings from studies on various alkoxysilanes, which can provide insights into the expected behavior of this compound.

Catalyst TypeGeneral Effect on Hydrolysis RateGeneral Effect on Condensation RateNotes
Acidic (e.g., HCl) FastSlowPromotes the formation of linear or less branched polymers. mdpi.com
Basic (e.g., NH₃) SlowFastLeads to highly branched, cross-linked networks. mdpi.com
Organotin (e.g., DBTDL) Very FastVery FastHighly efficient for both reactions. mdpi.com
Metal Acetylacetonates ModerateModerateActivity varies with the metal center. mdpi.com

pH-Rate Profile:

The rate of hydrolysis of alkoxysilanes exhibits a distinct dependence on the pH of the medium. Generally, the rate is at a minimum in the neutral pH range (around pH 7) and increases significantly in both acidic and basic conditions. researchgate.net For many silanes, the rate of hydrolysis is faster in acidic solution than in basic solution for a given concentration of H⁺ or OH⁻. gelest.com

A generalized pH-rate profile for alkoxysilane hydrolysis shows a "V" or "U" shape, with the lowest reaction rate observed near neutral pH.

Advanced Surface Functionalization and Interface Engineering with Methoxy Dimethyl Octadecylsilane

Principles of Organosilane-Substrate Interaction

The functionalization of surfaces with organosilanes, such as Methoxy(dimethyl)octadecylsilane, is a cornerstone of modern materials science, enabling the precise tailoring of surface properties. The interaction between the organosilane and the substrate is a multi-step process governed by adsorption and subsequent covalent bond formation.

Adsorption Mechanisms on Various Inorganic Surfaces (e.g., Silica (B1680970), Metal Oxides)

The initial step in the surface modification process is the adsorption of the organosilane molecules onto the inorganic substrate. This process is largely dictated by the presence of hydroxyl (-OH) groups on the surface of materials like silica and various metal oxides. These surface hydroxyls provide active sites for the interaction with the silane (B1218182).

The mechanism of adsorption for this compound involves the hydrolysis of the methoxy (B1213986) group (-OCH₃) to a silanol (B1196071) group (-Si-OH). This hydrolysis is a critical prerequisite for the subsequent reaction with the surface and is catalyzed by the presence of a thin layer of water that is naturally adsorbed on most inorganic surfaces under ambient conditions. For monofunctional silanes like this compound, a single hydrolysis event occurs per molecule. nih.gov

The general process can be outlined as follows:

Hydrolysis: The methoxy group of the silane reacts with water to form a silanol and methanol (B129727). CH₃(CH₂)₁₇Si(CH₃)₂OCH₃ + H₂O → CH₃(CH₂)₁₇Si(CH₃)₂OH + CH₃OH

Physisorption: The resulting octadecyldimethylsilanol (B8646862) molecule physically adsorbs onto the substrate surface, primarily through hydrogen bonding between the silanol group of the silane and the hydroxyl groups on the substrate surface.

The density of surface hydroxyl groups on the substrate plays a crucial role in the initial adsorption and the ultimate packing density of the monolayer. Substrates with a high density of hydroxyl groups, such as properly cleaned silicon dioxide, promote efficient adsorption and subsequent monolayer formation.

Formation of Covalent Bonds at the Organic-Inorganic Interface

Following adsorption, a condensation reaction occurs, leading to the formation of strong, stable covalent bonds between the organosilane and the substrate. This process, often referred to as silanization, anchors the organic monolayer to the inorganic surface.

For this compound, the condensation reaction involves the elimination of a water molecule between the silanol group of the hydrolyzed silane and a surface hydroxyl group, forming a siloxane (Si-O-Si) bond.

Substrate-OH + HO-Si(CH₃)₂-(CH₂)₁₇CH₃ → Substrate-O-Si(CH₃)₂-(CH₂)₁₇CH₃ + H₂O

As a monofunctional silane, this compound can form a single covalent bond with the substrate per molecule. This lack of intermolecular cross-linking, which is common with di- and trifunctional silanes, results in a monolayer structure that is theoretically less densely packed and ordered than those formed by their multifunctional counterparts. tue.nl However, monofunctional silanes are less prone to polymerization in solution or on the surface, which can lead to the formation of undesirable aggregates and a more controlled and reproducible monolayer deposition. nih.gov The stability of the resulting monolayer is significantly enhanced by these covalent linkages, rendering the surface modification robust against environmental changes. researchgate.net

Formation and Characterization of Self-Assembled Monolayers (SAMs) Utilizing this compound

Self-assembled monolayers (SAMs) of this compound are highly organized molecular films that spontaneously form on a substrate surface. The formation of these monolayers and their resulting properties are highly dependent on the deposition technique and conditions.

Monolayer Deposition Techniques (Solution-Phase and Vapor-Phase Methods)

Two primary methods are employed for the deposition of this compound SAMs: solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition: This is the more traditional method, where the substrate is immersed in a dilute solution of the organosilane in an organic solvent. The choice of solvent is critical, as it can influence the hydrolysis and condensation reactions. Anhydrous solvents are often preferred to control the hydrolysis process, relying on the surface-adsorbed water layer to initiate the reaction at the substrate interface. Common solvents include toluene (B28343) and heptane. rsc.org The concentration of the silane in the solution and the immersion time are key parameters that affect the quality and coverage of the resulting SAM. rsc.org While straightforward, solution-phase deposition can sometimes lead to the formation of polysiloxane aggregates in the solution, which can then deposit on the surface, leading to a less uniform monolayer. cfmats.com

Vapor-Phase Deposition: In this method, the substrate is exposed to the vapor of the organosilane in a controlled environment, often under reduced pressure. yieldengineering.comresearchgate.net This technique offers several advantages over solution-phase deposition, including better control over the deposition process, reduced risk of contamination, and the ability to coat complex geometries more uniformly. researchgate.net The deposition rate in the vapor phase is typically slower, which can allow for the formation of more ordered monolayers. researchgate.net The temperature of the substrate and the pressure of the silane vapor are critical parameters for controlling the film growth. nih.gov

Comparison of Deposition Techniques for Organosilane SAMs
ParameterSolution-Phase DepositionVapor-Phase Deposition
Process Simplicity Relatively simple setup (beaker, solvent, silane)Requires more specialized equipment (vacuum chamber, temperature and pressure control)
Control over Deposition Less control, potential for solution-phase polymerizationHigher degree of control over film thickness and uniformity
Purity of Monolayer Risk of solvent and aggregate contaminationGenerally results in cleaner and smoother surfaces
Typical Deposition Time Minutes to hoursCan be longer, allowing for more ordered growth
Scalability Easily scalable for large, flat substratesWell-suited for wafer-scale and complex-shaped substrates

Molecular Packing and Ordering within this compound SAMs

The long octadecyl chains of this compound play a significant role in the ordering of the SAM through van der Waals interactions between adjacent chains. When closely packed, these alkyl chains tend to adopt an all-trans conformation, leading to a quasi-crystalline, ordered structure.

The packing density of the monolayer is influenced by the monofunctional nature of the silane. Unlike trifunctional silanes (e.g., octadecyltrichlorosilane (B89594), OTS), which can form extensive cross-linking networks, this compound molecules are anchored to the surface at a single point. This can result in a lower packing density and less conformational order compared to OTS SAMs. tue.nl However, the absence of in-plane polymerization can also lead to fewer defects within the monolayer.

The quality of the molecular packing is often assessed using techniques such as contact angle measurements, ellipsometry, and atomic force microscopy (AFM). A high water contact angle is indicative of a dense, well-ordered monolayer with the hydrophobic alkyl chains oriented away from the surface. For well-formed octadecyl-terminated SAMs, water contact angles are typically high. nist.gov Ellipsometry can provide precise measurements of the monolayer thickness, which can be compared to the theoretical length of the molecule to infer molecular tilt and packing density. nist.gov AFM allows for the direct visualization of the surface morphology, revealing the uniformity of the monolayer and the presence of any defects or aggregates. surfacesciencewestern.com

Influence of Substrate Topography and Deposition Conditions on SAM Structure and Uniformity

The final structure and uniformity of the this compound SAM are highly sensitive to both the physical nature of the substrate and the conditions under which the deposition is carried out.

Substrate Topography: A smooth substrate surface is crucial for the formation of a highly ordered and uniform SAM. Increased substrate roughness can disrupt the packing of the long alkyl chains, leading to a more disordered, liquid-like monolayer with a higher number of gauche defects. tue.nl This disorder can negatively impact the desired properties of the functionalized surface.

Deposition Conditions:

Temperature: The deposition temperature can influence the kinetics of the hydrolysis and condensation reactions, as well as the mobility of the adsorbed molecules on the surface. For some systems, annealing the SAM after deposition can improve the ordering and packing density of the monolayer. nist.gov However, for other systems, lower deposition temperatures can lead to more highly ordered and tightly packed monolayers. yieldengineering.com

Humidity/Water Content: As water is essential for the hydrolysis of the methoxy group, its availability is a critical parameter. In solution-phase deposition, the water content of the solvent must be carefully controlled to prevent excessive polymerization in the bulk solution. cfmats.com In vapor-phase deposition, the ambient humidity plays a significant role in the rate of monolayer formation. nih.gov

Concentration and Time: In solution-phase deposition, the concentration of the silane and the immersion time are directly related to the surface coverage. rsc.org Initially, there is a rapid adsorption and formation of a monolayer, which then may slowly reorganize to a more ordered state over longer deposition times. researchgate.net

Influence of Deposition Parameters on SAM Characteristics
ParameterEffect on SAM Structure and UniformitySupporting Evidence
Substrate Roughness Increased roughness leads to more disordered, liquid-like monolayers with more gauche defects.Studies on aliphatic SAMs show a shift to higher wavenumbers in CH₂ vibration peaks with increasing roughness, indicating disorder. tue.nl
Deposition Temperature Can affect reaction kinetics and molecular mobility. Optimal temperature is system-dependent; sometimes annealing improves order, while in other cases, lower temperatures are better.For some systems, increased temperature leads to slightly more ordered SAMs. tue.nl For others, lower temperatures result in higher packing density. yieldengineering.com
Water Availability Crucial for hydrolysis. Insufficient water leads to incomplete reaction, while excess can cause bulk polymerization.Controlled humidity is key in vapor deposition, and solvent water content is critical in solution deposition. cfmats.comnih.gov
Silane Concentration Affects the rate of monolayer formation and can influence the final packing density.Higher concentrations generally lead to faster initial coverage. rsc.org

Design and Properties of Mixed-Silane Monolayers

The functionalization of surfaces is not limited to single-component monolayers; this compound (MDOS) can be used in conjunction with other organosilanes to create mixed monolayers with tailored properties. This co-hydrolysis approach allows for the fine-tuning of surface characteristics by combining the properties of different molecules in a single layer. nih.gov For instance, mixed monolayers containing MDOS and a carboxyl-terminated silane can be formed on silica nanoparticles. nih.gov This design strategy aims to balance inert and active functional groups to achieve specific outcomes, such as minimizing nanoparticle aggregation and reducing non-specific binding for bioanalytical applications. nih.gov

The properties of these mixed layers are complex and depend on factors such as the ratio of the components, the alkyl chain length, and the charge of the head-groups. researchgate.netnih.gov Molecular dynamics simulations of monolayers containing octadecyldimethylmethoxysilane reveal that the arrangement of water molecules and the distribution of ions at the interface are highly sensitive to the surface composition and topography. nih.gov Uncharged, long-chain monolayers like those formed by MDOS influence the interfacial water structure primarily through effects related to surface roughness and chain length. nih.gov The diffusion of ions and water molecules is found to be higher at the interface of these long-chain silane monolayers compared to shorter-chain or charged versions. nih.gov The ratio of the different silanes bound to the surface can be readily characterized by measuring the water contact angle and applying theoretical models like the Cassie equation. researchgate.net

Surface Energy Modification and Wettability Control

A primary application of MDOS is the modification of surface energy to control wettability, most often to create water-repellent, or hydrophobic, surfaces. The long octadecyl chain is key to this function, creating a low-energy surface that minimizes interaction with water.

MDOS and similar long-chain alkylsilanes are effective at imparting hydrophobicity to a wide array of substrates that possess surface hydroxyl groups, including glass, metals, ceramics, and paper. researchgate.netresearchgate.net The methoxy group on the silane reacts with these surface groups, covalently bonding the molecule while orienting the hydrophobic octadecyl tail away from the surface. This creates a low-energy, non-polar interface that repels water.

The effectiveness of this treatment is typically quantified by measuring the water contact angle. For example, an untreated silicon wafer (a model for glass) may have a water contact angle of around 29.6°, indicating it is hydrophilic. mdpi.com After silanization with a long-chain alkylsilane, the contact angle can increase significantly into the range of 60-72°, demonstrating a successful hydrophobic modification. mdpi.com On other silica-based materials, such as aerogels, modification with alkylsilanes can increase the water contact angle from approximately 95° to as high as 135°. researchgate.net

Table 1: Effect of Silanization on Water Contact Angle for Silica-Based Surfaces

Substrate Treatment Initial Contact Angle Final Contact Angle Reference
Silicon Wafer Dental Silane 29.6° 60.7° - 71.5° mdpi.com
Silica Aerogel Monoalkyl Organosilane N/A ~95° researchgate.net
Silica Aerogel Trialkyl Organosilane N/A ~135° researchgate.net

While silane monolayers can effectively modify surface properties, their long-term stability, particularly in aqueous environments, is a critical consideration. Studies on octadecyltrimethoxysilane (B1207800) (ODTMS), a closely related compound, on an aluminum alloy surface showed that the hydrophobicity of the coating decreased over a month of immersion in deionized water. mdpi.com This change, observed as a drop in the water contact angle, implies that the organosilane layer gradually hydrolyzes and degrades, allowing water to interact with the underlying substrate. mdpi.com This degradation can be confirmed by surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), which can detect a loss of silicon from the surface over time. mdpi.com

The degradation process can be accelerated by physical stressors. For instance, sonication in water can cause the water-repellent properties to diminish more rapidly, leading to surface corrosion similar to that seen after many hours of simple immersion. mdpi.com

Thermally, however, these layers can be quite robust. Self-assembled monolayers of octadecylsilane (B103800) (OTS) on flat surfaces have been found to be stable up to 250°C, with complete decomposition occurring around 400°C. mdpi.com On the curved surfaces of silica nanoparticles, thermal stability can be even greater, with some studies showing stability up to 350°C. mdpi.com

Functionalization of Particulate and Nanoscale Materials

The ability of MDOS to form well-defined monolayers makes it highly suitable for the surface modification of microscopic and nanoscopic materials, where a high surface-area-to-volume ratio makes interfacial properties dominant.

This compound is used to functionalize silica nanoparticles for various advanced applications, including as stationary phases in high-performance liquid chromatography (HPLC). sigmaaldrich.com The modification process involves grafting the MDOS molecules onto the hydroxyl-rich surface of the silica particles. researchgate.netajol.info

The primary goal of this functionalization is to render the hydrophilic silica surface hydrophobic. uu.nl This change in character is crucial for applications in bio-analysis, where the octadecyl-modified surface can significantly reduce the non-specific binding of biomolecules. nih.gov By preventing unwanted adsorption, these functionalized nanoparticles can serve as more sensitive and reproducible labels or probes. nih.gov The success of the hydrophobic modification can be demonstrated through simple methods; for example, sufficiently modified silica particles will float on water instead of dispersing. researchgate.net The detailed interactions at the nanoparticle surface, including the organization of the grafted silane layer and surrounding solvent molecules, can be investigated using sophisticated methods like molecular dynamics simulations. nih.gov

Table 2: Summary of MDOS Modification on Silica Nanoparticles

Modification Technique Purpose Outcome Application Example Reference(s)
Grafting / Co-hydrolysis Impart hydrophobicity Reduced non-specific binding, stable dispersion in organic media Bioanalytical labels, HPLC stationary phases sigmaaldrich.comnih.gov
Thermal Condensation Create hydrophobic surface Modified particles float on water Hydrophobic fillers researchgate.net

MDOS can be grafted onto the surface of zinc oxide (ZnO) nanoparticles to alter their surface chemistry and improve their compatibility with other materials. sigmaaldrich.com The general mechanism for grafting silanes onto metal oxide surfaces like ZnO involves a reaction between the silane's reactive group (in this case, methoxy) and the hydroxyl groups present on the nanoparticle surface. nih.govresearchgate.net This process results in a covalent Si-O-Zn linkage, anchoring the long octadecyl chain to the particle. researchgate.net

The modification is typically carried out by dispersing the ZnO nanoparticles in an organic solvent, such as toluene, followed by the addition of the silane. nih.gov The mixture is agitated, often for several hours, to ensure a complete reaction. nih.gov Functionalizing ZnO nanoparticles with an alkylsilane like MDOS is done to improve their dispersion in non-polar polymer matrices for the creation of nanocomposites. researchgate.net This surface treatment can enhance the thermal stability of the resulting composite material and ensure a better interface between the inorganic nanoparticles and the organic polymer. nih.govresearchgate.net The success of the grafting process is typically verified using analytical methods like Fourier-transform infrared spectroscopy (FT-IR) and thermogravimetric analysis (TGA). nih.gov

Interfacial Modification of Fibrous Materials (e.g., Wood, Wool, Areca Fibers)

The surface functionalization of fibrous materials with this compound (MDOS) is a targeted approach to alter their interfacial properties, primarily to enhance hydrophobicity and improve compatibility with polymer matrices. This organosilane acts as a coupling agent, forming a stable, low-surface-energy layer on the material. labcompare.com The methoxy group provides the reactive site for bonding to the hydroxyl groups present on the surface of natural fibers, while the long octadecyl chain imparts the desired water-repellent characteristics.

Wood

This compound is utilized in formulations designed to protect wood surfaces by increasing their water repellency and resistance to biological degradation. google.com When applied to wood, the silane can penetrate the porous structure, where the methoxy group hydrolyzes and condenses, forming covalent bonds with the hydroxyl groups of the wood's cellulose (B213188) and lignin (B12514952) components. This reaction grafts the hydrophobic octadecyl chains onto the wood surface, transforming it from hydrophilic to hydrophobic. google.com

This modification is a key component of advanced waterproofing treatments that aim to prevent water absorption, which can lead to swelling, cracking, and fungal decay. google.com Research has demonstrated the efficacy of compositions containing MDOS in providing anti-fungal properties to wood surfaces over extended periods. google.com

Table 1: Anti-Fungal Treatment Results on Wood Surface
Treatment StatusObservation PeriodFungal GrowthSource
Untreated Section> 4 yearsPresent google.com
Section with Coating Composition containing this compound> 4 yearsNone google.com

Wool

In the context of wool fibers, this compound is used to modify the surface chemistry to improve interaction and adhesion with polymer matrices, particularly in the production of thermoplastic biocomposites. ulb.ac.be Natural wool fibers are hydrophilic, which leads to poor compatibility with hydrophobic polymers like polypropylene (B1209903) (PP). This incompatibility results in weak interfacial adhesion and can compromise the mechanical properties of the composite material. ulb.ac.be

To address this, a multi-step treatment involving MDOS has been explored. Research shows that an initial oxidation of the wool fibers can generate more chemical functional groups, such as sulfonic acid (-SO3H) and carboxylic acid (-COOH), on the fiber's cuticle surface. ulb.ac.be These activated groups then serve as reactive sites for the subsequent silanization with MDOS. This process effectively grafts the silane onto the fiber, making it more hydrophobic and compatible with the polymer matrix. ulb.ac.be Studies on wool-polypropylene composites have shown that this dual treatment improves the resistance to breakage. ulb.ac.be

Table 2: Research Findings on Wool Fiber Modification with this compound (MDOS) for Composites
FiberPre-treatmentSilane TreatmentPolymer MatrixObserved OutcomeSource
WoolOxidation (Hydrogen Peroxide)This compound (MDOS)Polypropylene (PP)Improved breakage resistance of the composite. ulb.ac.be

Advanced Analytical Characterization Techniques for Methoxy Dimethyl Octadecylsilane Systems

Spectroscopic Techniques for Molecular Structure and Bonding Analysis

Spectroscopic methods are indispensable for elucidating the intricate details of Methoxy(dimethyl)octadecylsilane. They provide information on the atomic and molecular level, revealing the arrangement of atoms, the nature of chemical bonds, and the changes that occur during chemical reactions or surface modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. For organosilanes like this compound, NMR studies involving ¹H, ¹³C, and ²⁹Si nuclei provide complementary information about the molecule's structure, dynamics, and reaction pathways.

Proton (¹H) NMR spectroscopy is a highly effective method for tracking the hydrolysis of this compound in real-time. The hydrolysis reaction involves the cleavage of the methoxy (B1213986) group (–OCH₃) and its replacement with a hydroxyl group (–OH), which can then condense with other silanol (B1196071) groups.

The progress of this reaction can be monitored by observing specific changes in the ¹H NMR spectrum. The key indicator is the signal corresponding to the protons of the methoxy group. As hydrolysis proceeds, the intensity of this peak decreases. Concurrently, a new signal appears corresponding to the protons of the methanol (B129727) (CH₃OH) byproduct. The integration of these peaks allows for a quantitative assessment of the extent of hydrolysis over time. For instance, studies on similar hydrosilanes have used ¹H NMR time-lapse experiments to quantify the reduction of the starting material, indicating its susceptibility to hydrolysis. researchgate.net The protons on the dimethylsilyl group and the long octadecyl chain also provide signals that confirm the integrity of the main molecular backbone during the reaction. In a typical spectrum, the six protons of the two methyl groups attached directly to the silicon atom are chemically equivalent, resulting in a single, sharp singlet peak. docbrown.info

Proton EnvironmentTypical Chemical Shift (δ, ppm)Observation during Hydrolysis
Si-O-CH~3.2 - 3.6Signal intensity decreases
Si-(CH ₃)₂~0.1Remains relatively stable
HO-CH ₃ (Methanol)~3.4Signal appears and increases
-(CH ₂)₁₇-~1.2 - 1.4Remains relatively stable
...-CH ₃ (end of chain)~0.9Remains relatively stable

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of the this compound molecule. Each chemically distinct carbon atom in the molecule gives rise to a separate signal, allowing for confirmation of the compound's composition.

The spectrum will show distinct peaks for the carbon of the methoxy group, the carbons of the two methyl groups attached to the silicon, and the multiple, often overlapping, signals from the 18 carbons of the octadecyl chain. The chemical shift of the methoxy carbon is particularly indicative and its disappearance confirms hydrolysis. researchgate.net The chemical shifts of the carbons in the long alkyl chain can provide insights into the chain's conformation and packing, especially when the silane (B1218182) is part of a self-assembled monolayer or a polymer matrix. Changes in the chemical environment, such as those caused by polymerization or interaction with a substrate, can lead to shifts in the ¹³C signals. docbrown.info The presence of the electropositive silicon atom causes the signals of the directly attached methyl groups to appear at a characteristically high field (upfield shift). researchgate.net

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Si-O-C H₃~50 - 60
Si-(C H₃)₂~0 - (-5)
Si-C H₂-~10 - 15
-(C H₂)₁₆- (alkyl chain)~22 - 34
...-C H₃ (end of chain)~14

Note: These are approximate ranges; specific values depend on the molecular environment.

Silicon-29 (²⁹Si) NMR is arguably the most direct technique for studying the silicon environment and tracking the condensation process of silanes. researchgate.net It allows for the clear differentiation of various silicon structures based on the number of siloxane (Si-O-Si) bonds formed. researchgate.net

The initial this compound, having one oxygen linkage via the methoxy group and two organic substituents, is classified as a "D" unit precursor (D for "di-substituted"). Upon hydrolysis, it forms a silanol, D(OH). This species can then condense with another to form a dimer with a single siloxane linkage, and this process can continue to form longer linear or cyclic polysiloxane chains. Each of these structures gives a distinct signal in the ²⁹Si NMR spectrum. By integrating the areas of these peaks, the degree of condensation and the relative abundance of different species (monomers, dimers, trimers, and longer polymers) in the system can be quantified. researchgate.net This technique is crucial for understanding the structure of the resulting polysiloxane network and for identifying any alternative degradation pathways that might occur. researchgate.net

Silicon Structure NotationDescriptionTypical Chemical Shift (δ, ppm)
DR₂Si(OR')₂ or R₂Si(OH)₂ (Monomer)~ -5 to -10
R₂Si -O-Si (End group)~ -15 to -25
Si-O-Si (R₂)-O-Si (Middle group in chain)~ -20 to -30

Note: R represents an organic group (e.g., methyl, octadecyl). The chemical shifts are indicative and can be influenced by the specific substituents and solvent.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition, Chemical States, and Functional Group Quantification

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. rms-foundation.ch It is exceptionally well-suited for analyzing surfaces that have been modified with this compound.

An XPS analysis begins with a survey scan to identify all the elements present on the surface. For a surface successfully coated with this compound, this would reveal the presence of Silicon (Si), Oxygen (O), and Carbon (C). High-resolution scans of the individual elemental peaks (e.g., Si 2p, O 1s, C 1s) provide detailed information about the chemical bonding environments. epj-conferences.org For example, the binding energy of the Si 2p peak can distinguish between the unreacted silane, the hydrolyzed silanol, and the condensed siloxane (Si-O-Si) network. researchgate.net Similarly, the C 1s spectrum can be deconvoluted to identify carbons from the octadecyl chain (C-C, C-H) and any potential contaminants. By quantifying the atomic concentrations from the peak areas, XPS can confirm the presence and integrity of the silane layer and be used to estimate its thickness and coverage. iupac.orgresearchgate.net

Element (Core Level)Chemical StateTypical Binding Energy (eV)
Si 2pR₂Si (OR')₂~102.5
Si 2pSi -O-Si (Siloxane)~102 - 103
C 1sC -C, C -H (Alkyl chain)~285.0
O 1sSi-O -C~532.8
O 1sSi-O -Si (Siloxane)~532.0

Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Chemical Bonds and Surface Changes

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, making it a valuable tool for identifying the presence of specific chemical bonds and functional groups in a molecule.

When analyzing this compound systems, FTIR can readily identify characteristic vibrational bands. The spectrum of the unreacted silane would show strong absorptions corresponding to C-H stretching from the octadecyl and methyl groups, Si-C bonds, and the Si-O-C linkage of the methoxy group. During hydrolysis and condensation, FTIR can monitor the disappearance of the Si-O-C band and the appearance of a broad O-H stretching band from silanol (Si-OH) intermediates. The subsequent formation of the polysiloxane network is confirmed by the emergence of a strong, broad absorption band characteristic of Si-O-Si asymmetric stretching. This makes FTIR an excellent complementary technique to NMR for monitoring the reaction progress, especially for thin films on surfaces. researchgate.net

BondVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (alkyl)Stretching2850 - 2960
Si-O-CStretching1080 - 1100
Si-O-SiAsymmetric Stretching1000 - 1100 (broad)
O-H (in Si-OH)Stretching3200 - 3700 (broad)
Si-CH₃Rocking~800

Note: The exact position and shape of the peaks can be influenced by the molecular environment and physical state of the sample.

Microscopy and Imaging for Surface Morphology and Layer Uniformity

Microscopy and imaging techniques are indispensable for visualizing the surface of materials modified with this compound. These methods offer direct insight into the topographical features, structural organization, and homogeneity of the deposited silane layers, which are critical factors influencing the material's performance.

Atomic Force Microscopy (AFM) for Topographical Analysis and Mechanical Properties of Monolayers

Beyond topography, AFM can probe the mechanical properties of the this compound monolayers. researchgate.netfrontiersin.org By using the AFM tip to indent the surface, it is possible to measure properties like the elastic modulus of the film. arvojournals.org This information is crucial for applications where the mechanical stability of the coating is important. Nanomechanical mapping, an advanced AFM technique, can provide high-resolution maps of elastic and viscoelastic properties, offering a detailed understanding of the material's behavior at the nanoscale. rsc.org

Table 1: AFM Analysis of this compound Monolayers

ParameterDescriptionTypical Findings
Topography Provides a 3D representation of the surface, revealing features like islands, domains, and defects in the monolayer.The growth of octadecylsiloxane monolayers can occur in a layer-by-layer fashion, with the formation of small circular and larger branched islands. researchgate.net
Roughness Quantifies the vertical deviations of a real surface from its ideal form.The surface roughness of aminosilane (B1250345) layers can depend on the number of bonding sites, with more sites leading to island formation and a rougher surface. wiley.com
Mechanical Properties Measures the elastic modulus and viscoelasticity of the monolayer through nanoindentation.The elastic modulus of thin polymer films can be determined from force-depth curves obtained via AFM nanoindentation. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Structure and Particle Adhesion

In studies investigating the anti-fouling properties of modified surfaces, SEM is a key tool for observing the attachment and distribution of particles, such as bacteria or other contaminants. researchgate.netresearchgate.net By comparing SEM images of treated and untreated surfaces exposed to the same conditions, the efficacy of the this compound layer in reducing particle adhesion can be quantitatively assessed. For instance, research on zirconia surfaces has shown that air-abrasion creates irregular peaks and valleys that can be visualized by SEM, which in turn affects cement adhesion. researchgate.net

Transmission Electron Microscopy (TEM) for Visualization of Functionalized Nanoparticles

Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of the internal structure of materials. nih.govresearchgate.net In the context of this compound, TEM is particularly useful for visualizing nanoparticles that have been functionalized with this silane. youtube.com This is crucial for applications in areas like drug delivery and nanocomposites, where the silane layer acts as a shell around a nanoparticle core. wiley.comnumberanalytics.com

TEM images can reveal the thickness and uniformity of the this compound coating on the nanoparticle surface, confirming the successful formation of a core-shell structure. wiley.comresearchgate.net High-resolution TEM (HRTEM) can even provide information about the crystalline structure of the nanoparticle core and the amorphous nature of the silane shell. wiley.comnumberanalytics.com Furthermore, techniques like cryo-TEM allow for the imaging of nanoparticles in their native liquid environments, providing insights into their behavior in realistic conditions. numberanalytics.com

Surface-Sensitive Characterization Methods

Surface-sensitive characterization methods are essential for probing the chemical and physical properties of the outermost layer of a material. For surfaces modified with this compound, these techniques provide quantitative data on properties like wettability and film thickness, which are direct consequences of the surface modification.

Contact Angle Measurements for Wettability Assessment of Modified Surfaces

Contact angle measurement is a simple yet powerful technique to assess the wettability of a surface. nanoscience.com It involves placing a liquid droplet on the surface and measuring the angle formed at the three-phase (solid-liquid-gas) contact line. researchgate.net The contact angle is a direct measure of the surface energy; a high contact angle indicates a low-energy, hydrophobic surface, while a low contact angle signifies a high-energy, hydrophilic surface.

Surfaces treated with this compound are expected to become more hydrophobic due to the presence of the long octadecyl chains. Contact angle measurements are therefore a primary method to confirm the successful modification of a surface and to quantify the change in its wettability. temple.eduresearchgate.net For example, the contact angle of water on a silica (B1680970) surface can be significantly increased after treatment with an octadecylsilane (B103800) derivative. temple.edu The Owens, Wendt, Rabel, and Kaelble (OWRK) method can be used to calculate the surface free energy from contact angle measurements with different liquids. researchgate.net

Table 2: Wettability of Surfaces Modified with Alkylsilanes

SubstrateModifying AgentWater Contact Angle (°)Reference
Fused SilicaOTMS93.0 ± 3.8 temple.edu
Bare SilicaNone18.4 ± 5.9 temple.edu
Si-DLCFDTS (0.05% concentration)126.8 ± 2.0 nih.gov
Si-DLCFPTS117.6 ± 2.0 nih.gov

Ellipsometry for Film Thickness and Optical Properties of Self-Assembled Layers

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. sentech.com This change is related to the thickness and optical properties (refractive index and extinction coefficient) of thin films on the surface. jawoollam.com Ellipsometry is highly sensitive and can accurately measure the thickness of self-assembled monolayers of this compound, often with sub-nanometer resolution. jawoollam.com

The technique is crucial for optimizing the deposition process of the silane layer, as it allows for precise control over the film thickness. jascoinc.comresearchgate.net By measuring the ellipsometric parameters (Ψ and Δ), a model can be constructed to determine the thickness and refractive index of the this compound film. sentech.com Spectroscopic ellipsometry, which measures these parameters over a range of wavelengths, provides even more detailed information about the optical properties of the layer.

Microcalorimetry for Adsorption Thermodynamics and Solvent Interaction Studies

Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a powerful technique for directly measuring the heat changes associated with binding events and adsorption processes at the molecular level. nih.govmatec-conferences.orgnih.gov This method provides a comprehensive thermodynamic profile of the interaction between this compound and a surface or its interaction with solvents when immobilized as a stationary phase.

In a typical ITC experiment to study adsorption, a solution of the adsorbate, in this case, this compound, would be titrated into a sample cell containing a suspension of the solid substrate (e.g., silica particles). The instrument measures the heat evolved or absorbed during the titration, providing direct insight into the enthalpy of adsorption (ΔH). matec-conferences.org By analyzing the resulting titration curve, other key thermodynamic parameters such as the binding affinity (Ka), stoichiometry (n), and changes in entropy (ΔS) and Gibbs free energy (ΔG) can be determined. matec-conferences.orgmdpi.com

The study of solvent interactions with surfaces modified by this compound is crucial for understanding its performance in applications like reversed-phase chromatography. Microcalorimetry can be used to measure the thermodynamic parameters of solvent adsorption onto these modified surfaces. nih.govnih.gov For instance, the adsorption of organic modifiers like methanol or acetonitrile (B52724) from an aqueous mobile phase onto an octadecyl-modified silica stationary phase is an exothermic process. nih.gov The enthalpy of this process is influenced by the competitive adsorption of water and the organic solvent on the stationary phase surface. nih.gov

The data obtained from microcalorimetry can reveal the influence of temperature and the surface coverage density of the octadecyl ligands on the thermodynamic parameters of solvation. nih.gov For example, studies on octadecyl-modified silica have shown that the enthalpy and entropy of solvation can exhibit a parabolic trend with a minimum at medium surface coverage densities. nih.gov The influence of temperature on the solvation process is often most significant for stationary phases with high surface coverage. nih.gov

A summary of thermodynamic parameters that can be obtained from microcalorimetry for a hypothetical this compound system is presented in the table below.

ParameterDescriptionSignificance for this compound Systems
Enthalpy of Adsorption (ΔH) The heat change per mole of adsorbate upon binding to the surface.Indicates the strength of the interaction between this compound and the substrate. A more negative value suggests stronger binding.
Binding Affinity (Ka) The equilibrium constant for the association of the adsorbate and the surface.Quantifies the strength of the binding interaction.
Stoichiometry (n) The molar ratio of adsorbate to binding sites on the surface.Provides information on the packing density and orientation of this compound molecules on the surface.
Gibbs Free Energy (ΔG) The overall energy change of the adsorption process, indicating spontaneity.A negative ΔG confirms a spontaneous adsorption process. nih.gov
Entropy of Adsorption (ΔS) The change in randomness or disorder during the adsorption process.Provides insight into the conformational changes of the this compound molecule and the displacement of solvent molecules upon adsorption.

Chromatographic and Thermal Analysis for Reaction Products and Material Stability

Gel Permeation Chromatography (GPC) for Monitoring Polymerization and Oligomerization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight distribution of polymers and oligomers. gatech.edulcms.czyoutube.com This method separates molecules based on their hydrodynamic size in solution. gatech.edu In the context of this compound, GPC is particularly useful for monitoring polymerization and oligomerization reactions that can occur, for instance, during the synthesis of silane coupling agents or the formation of polysiloxane networks. researchgate.netcfmats.com

During the synthesis or application of silane coupling agents, controlled hydrolysis and condensation reactions can lead to the formation of oligomers. cfmats.comdiva-portal.orgsiwinsilicone.com GPC can be employed to track the progress of these reactions by analyzing the size distribution of the resulting products. researchgate.netresearchgate.net The technique allows for the determination of average molecular weights (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net

For example, in the preparation of siloxane-based polymers, GPC can be used to characterize the soluble polymer fractions and ensure the desired molecular weight has been achieved before crosslinking occurs. researchgate.net By monitoring the chromatograms over time, one can observe the consumption of the monomer and the formation of dimers, trimers, and higher oligomers. This information is critical for controlling the reaction conditions to obtain a product with the desired properties.

The table below illustrates typical data that can be obtained from GPC analysis when monitoring the oligomerization of a methoxy-type silane.

ParameterDescriptionTypical Value Range for Silane Oligomers
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.500 - 5,000 g/mol
Weight-Average Molecular Weight (Mw) An average molecular weight that is more sensitive to the presence of high molecular weight species.1,000 - 10,000 g/mol
Polydispersity Index (PDI) A measure of the broadness of the molecular weight distribution. A value of 1 indicates a monodisperse sample.1.5 - 3.0
Retention Time The time it takes for a particular molecular size to elute from the column.Decreases with increasing molecular weight.

Gas Chromatography (GC) for Volatile Byproducts and Purity Assessment

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. nih.govdss.go.th For this compound, GC is a primary method for assessing its purity and identifying any volatile byproducts from its synthesis or subsequent reactions. avantorsciences.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com Commercial specifications for this compound often state a minimum purity level determined by GC, for example, ≥90.0%. avantorsciences.comsigmaaldrich.comsigmaaldrich.com

The principle of GC involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to identify and quantify the separated components. nih.govdss.go.th

In the analysis of this compound, GC can be used to:

Determine Purity: Quantify the percentage of the main compound and detect the presence of impurities, which could include starting materials, isomers, or byproducts from side reactions. sigmaaldrich.com

Identify Volatile Byproducts: The hydrolysis of the methoxy group in this compound produces methanol as a byproduct. GC can be used to detect and quantify the amount of methanol released, which is important for understanding reaction kinetics and for environmental and safety considerations.

Analyze Reaction Mixtures: In synthetic procedures involving this compound, GC can monitor the consumption of reactants and the formation of products over time.

The following table provides an example of how GC data might be presented for a purity assessment of a technical grade this compound sample.

ComponentRetention Time (min)Area %Identity
This compound15.291.5Main Product
C18-isomer 114.93.2Impurity
C18-isomer 215.52.8Impurity
Unknown12.71.5Impurity
Methanol2.11.0Byproduct

It is important to note that the analysis of organosilanes by GC-MS can sometimes be complicated by gas-phase reactions occurring within the mass spectrometer, which can lead to unexpected peaks and require careful interpretation of the mass spectra. wiley.com

Thermogravimetric Analysis (TGA) for Thermal Stability of Modified Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govillinois.edu It is a primary method for evaluating the thermal stability of materials. mdpi.comnih.gov When this compound is used to modify the surface of materials, such as silica or polymers, TGA is employed to assess the thermal stability of the resulting modified material. nih.govresearchgate.netmdpi.com

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed, and the mass of the sample is continuously recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition occurs.

For materials modified with this compound, TGA can provide valuable information on:

Decomposition Temperatures: The onset temperature of decomposition indicates the thermal stability of the modified material. For instance, self-assembled monolayers of octadecyl-functionalized silanes on silica surfaces have been shown to be thermally stable up to several hundred degrees Celsius. researchgate.net

Grafting Density: The percentage of weight loss corresponding to the decomposition of the organic octadecyl chains can be used to estimate the amount of silane grafted onto the surface of the inorganic material. nih.gov

Degradation Mechanism: By coupling the TGA instrument with a mass spectrometer (TGA-MS), the gaseous products evolved during the decomposition can be identified. nih.govillinois.edu This provides insight into the degradation pathways of the modified material. For silane-modified materials, decomposition often involves the breakdown of the alkyl chains, leaving a silicon-containing residue. nih.govresearchgate.net

The table below shows hypothetical TGA data for a silica gel before and after modification with this compound.

MaterialOnset of Decomposition (°C)Weight Loss at 600°C (%)Char Residue at 800°C (%)
Unmodified Silica Gel> 800< 2> 98
This compound Modified Silica~350~15~85

The lower onset of decomposition and higher weight loss for the modified silica are attributed to the thermal degradation of the grafted octadecyl groups.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Glass Transition

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govmdpi.com It is widely used to study thermal transitions in materials, such as melting, crystallization, and glass transitions. mdpi.comnih.gov For systems involving this compound, particularly in the context of modified polymers or self-assembled layers, DSC provides critical insights into their phase behavior and physical state.

In a DSC experiment, the sample and a reference material are subjected to a controlled temperature program. The instrument measures the energy required to maintain both at the same temperature. Endothermic events, such as melting or a glass transition, result in an increased heat flow to the sample, while exothermic events, like crystallization, lead to a decreased heat flow.

Applications of DSC in the context of this compound systems include:

Determining Glass Transition Temperature (Tg): For polymers modified with this compound, the Tg, which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state, can be determined. Changes in Tg can indicate the effect of the silane modification on the polymer's chain mobility.

Analyzing Melting and Crystallization Behavior: The long octadecyl chain of this compound can exhibit crystalline behavior. In self-assembled monolayers or in bulk, DSC can be used to study the melting and crystallization temperatures and the associated enthalpies. This information is crucial for understanding the ordering and packing of the alkyl chains.

Investigating Phase Diagrams: For mixtures containing this compound, such as with other surfactants or polymers, DSC can be used to construct temperature-composition phase diagrams, identifying different phases and their transition temperatures. nih.gov

Studying Curing Reactions: In systems where this compound is part of a curable formulation, DSC can monitor the heat released during the crosslinking reaction, providing information on the reaction kinetics and the degree of cure.

The table below presents hypothetical DSC data for a polymer before and after modification with this compound.

MaterialGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
Unmodified Polymer105N/AN/A
Polymer Modified with this compound984525

The decrease in Tg might suggest a plasticizing effect of the silane, while the appearance of a melting peak indicates the presence of a crystalline domain due to the ordered packing of the octadecyl chains.

Computational Chemistry and Modeling of Methoxy Dimethyl Octadecylsilane Interactions

First-Principles Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for understanding the fundamental interactions between molecules and substrates, providing a basis for predicting adhesive strength and reaction mechanisms at the atomic scale.

Investigation of Adhesive Strength between Silanes and Metal/Inorganic Substrates

While specific DFT studies focusing exclusively on methoxy(dimethyl)octadecylsilane are not abundant in publicly available literature, the principles of silane (B1218182) adhesion to substrates are well-established through computational studies of similar molecules. DFT calculations are instrumental in quantifying the adhesive strength of silane coupling agents. This is achieved by calculating the binding energy between the silane molecule and a model of the substrate surface, such as silicon, gold, or various metal oxides.

The process typically involves:

Modeling the Substrate: Creating a slab model of the metal or inorganic surface with a defined crystallographic orientation.

Positioning the Silane: Placing the this compound molecule in proximity to the surface.

Geometric Optimization: Allowing the system to relax to its lowest energy conformation.

Calculating Binding Energy: The adhesive energy is then determined by the difference in energy between the combined system and the sum of the energies of the isolated substrate and silane molecule.

Energetics and Mechanisms of Silane-Surface Binding

DFT calculations provide a detailed picture of the energetics and mechanisms governing the binding of silanes to surfaces. For this compound, the initial interaction with a hydroxylated inorganic surface (like silica) involves the hydrolysis of the methoxy (B1213986) group to a silanol (B1196071) group, followed by a condensation reaction with a surface silanol to form a stable Si-O-Si covalent bond.

DFT can elucidate the energy barriers associated with these reaction steps. By mapping the potential energy surface of the reaction, researchers can identify transition states and calculate activation energies, providing a kinetic understanding of the binding process. These calculations can also clarify the role of water in facilitating hydrolysis and the subsequent condensation reactions.

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Self-Assembly Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique is particularly well-suited for investigating the collective behavior of many molecules, such as the formation of self-assembled monolayers (SAMs) and their behavior at interfaces. researchgate.net

Reactive molecular dynamics simulations have been employed to model the formation of silane monolayers on hydroxylated silica (B1680970) substrates. researchgate.net These simulations can track the deposition of individual alkylmethoxysilane molecules and observe their self-organization. researchgate.net Studies on similar long-chain alkylsilanes, such as octadecyltrichlorosilane (B89594) (OTS), using MD simulations have revealed key insights into the properties of the resulting SAMs. researchgate.net The coverage, or the number of molecules per surface area, is a critical parameter that influences the structure of the monolayer. researchgate.net

MD simulations of alkylsilanes on silica have shown that at low surface coverages, the alkyl chains tend to lie flat on the surface. As the coverage increases, steric hindrance forces the chains to tilt upwards, leading to a more ordered and densely packed monolayer. researchgate.net The tilt angle of the alkyl chains with respect to the surface normal is a key characteristic of the SAM and is dependent on the surface coverage. researchgate.net

The table below, based on findings from simulations of similar long-chain alkylsilanes, illustrates the general expected relationship between surface coverage and the structural properties of a this compound SAM.

Surface CoverageAlkyl Chain OrientationMonolayer Ordering
LowPredominantly parallel to the surfaceDisordered
MediumIncreased tilt angle away from the surfacePartial ordering
HighHigh tilt angle, close to perpendicularHighly ordered and densely packed

Furthermore, MD simulations can be used to study the dynamics of the self-assembly process itself. These simulations can visualize the aggregation of silane molecules from a solution onto a substrate, revealing the mechanisms of monolayer formation. For instance, simulations can show whether molecules adsorb individually and then rearrange on the surface, or if they form aggregates in solution before adsorbing.

Structure-Reactivity Relationships via Computational Approaches

Computational approaches are invaluable for establishing structure-reactivity relationships, which explain how the molecular structure of a compound influences its chemical reactivity. While specific computational studies on the structure-reactivity of this compound are not extensively documented, general principles derived from computational studies of other alkylsilanes can be applied.

The reactivity of this compound is primarily centered around the methoxysilyl headgroup. Computational methods like DFT can be used to calculate various molecular descriptors that correlate with reactivity. These descriptors include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Partial Atomic Charges: DFT can calculate the distribution of electron density within the molecule, revealing the partial positive charge on the silicon atom and the partial negative charge on the oxygen atom of the methoxy group. These charges indicate the sites most susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting electron-rich and electron-poor regions, which are indicative of reactive sites.

By systematically modifying the structure of the silane in silico (e.g., changing the length of the alkyl chain or the number of methoxy groups) and calculating these descriptors, a quantitative structure-activity relationship (QSAR) can be developed. This relationship can then be used to predict the reactivity of other, similar silane molecules without the need for extensive experimental work. For example, such studies can explain why trifunctional silanes (containing three reactive groups) often form more cross-linked and stable monolayers compared to monofunctional silanes like this compound.

Advanced Applications and Research Frontiers of Methoxy Dimethyl Octadecylsilane

Adhesion Promotion in Advanced Composite Materials

Methoxy(dimethyl)octadecylsilane plays a crucial role as a coupling agent and adhesion promoter in the fabrication of advanced composite materials, particularly polymer-fiber composites. Its effectiveness stems from its bifunctional nature, allowing it to bridge the interface between inorganic reinforcements and organic polymer matrices.

The silane (B1218182) molecule contains a methoxy (B1213986) group that can hydrolyze to form a reactive silanol (B1196071) group. This silanol group can then condense with hydroxyl groups present on the surface of inorganic fibers, such as glass, carbon, or natural fibers like wool and wood. Simultaneously, the long octadecyl chain of the silane is organophilic and can entangle and co-react with the polymer matrix during composite processing. This dual functionality creates strong covalent bonds at the interface, significantly enhancing the adhesion between the fiber and the polymer.

Detailed Research Findings:

Wool Fiber/Polyethylene (B3416737) Composites: Research has demonstrated that this compound can be effectively used as an adhesion promoter between wool fiber and a polyethylene matrix. scientificlabs.com This application is particularly valuable for creating value-added materials from waste wool and poultry feathers. scientificlabs.com

Wood Fiber/Polyethylene Composites: Wood fibers silanized with this compound serve as effective reinforcement in polyethylene-based composites. These composites exhibit improved thermo-oxidative stability, indicating enhanced durability and resistance to degradation at high temperatures. scientificlabs.com

Surface Engineering for Biomedical Devices and Drug Delivery Systems

The surface properties of biomedical devices are paramount to their success, influencing their biocompatibility, bioactivity, and resistance to fouling. This compound is utilized in the surface engineering of these devices to create tailored interfaces that interact favorably with the biological environment.

By forming self-assembled monolayers (SAMs) on the surfaces of materials commonly used in biomedical implants, such as titanium and its alloys, this compound can modify their surface energy, wettability, and protein adsorption characteristics. The long hydrophobic octadecyl chains create a non-polar surface that can reduce non-specific protein adhesion, a critical factor in preventing the foreign body response and improving the long-term performance of implants.

Detailed Research Findings:

Biocompatibility Enhancement: Surface modification is a key strategy for improving the biocompatibility of medical devices. mdpi.com Techniques that alter the surface properties of materials can reduce adverse reactions and enhance patient outcomes. numberanalytics.com

Drug Delivery Systems: In the realm of drug delivery, the hydrophobic nature of this compound-modified surfaces can be exploited to control the release of hydrophobic drugs. Amphiphilic macrocycle nanoparticles have been developed for the delivery of drugs, demonstrating the potential for such systems in targeted therapies. biorxiv.org These systems can be designed to encapsulate and release therapeutic agents in a controlled manner.

The ability to precisely engineer the surface of biomedical devices at the molecular level using silanes like this compound opens up new avenues for creating more effective and reliable medical implants and drug delivery platforms.

Development of Chromatographic Separations and Stationary Phases for HPLC

In the field of analytical chemistry, this compound is a key component in the preparation of stationary phases for High-Performance Liquid Chromatography (HPLC). Specifically, it is used to create reversed-phase columns, which are the most widely used type of HPLC columns.

The process involves chemically bonding the this compound to the surface of porous silica (B1680970) particles. The methoxy group of the silane reacts with the silanol groups on the silica surface, forming a stable covalent bond. This process results in a stationary phase with long octadecyl chains extending into the mobile phase.

Detailed Research Findings:

Reversed-Phase Chromatography: The resulting "C18" or "ODS" (octadecylsilane) stationary phase is highly hydrophobic. mastelf.com In reversed-phase HPLC, a polar mobile phase is used, and the separation of analytes is based on their hydrophobicity. Non-polar analytes interact more strongly with the hydrophobic stationary phase and are retained longer in the column, while polar analytes have a weaker interaction and elute earlier.

Monofunctional Silanes: Traditional bonding of reversed phases often utilizes monofunctional silanes to maximize ligand coverage and prevent unwanted polymerization, which can affect the reproducibility of the column from batch to batch. chromatographyonline.com A typical monofunctional silane can achieve a ligand density of approximately 3-4 µmol/m². chromatographyonline.com

Stability and Performance: The stability of the bonded phase is crucial for the longevity and performance of the HPLC column. The hydrolytic cleavage of the ligand from the silica surface can occur at low pH (< 2), while the silica itself can dissolve at high pH (> 8). chromatographyonline.com Research continues to explore different bonding chemistries to enhance the stability of these stationary phases under a wider range of pH conditions.

The precise control over the surface chemistry afforded by this compound allows for the production of highly efficient and selective HPLC columns, which are indispensable tools in pharmaceutical analysis, environmental monitoring, and various other scientific disciplines.

Creation of Functional Coatings

This compound is instrumental in the creation of a wide array of functional coatings with specialized properties. By forming a self-assembled monolayer on a substrate, it can dramatically alter the surface characteristics, imparting desirable functionalities.

The long, non-polar octadecyl chains of the silane molecules orient themselves away from the substrate, creating a low-energy, hydrophobic surface. This hydrophobicity is the basis for several valuable coating properties.

Detailed Research Findings:

Water-Repellent Coatings: The most direct application of this hydrophobicity is the creation of water-repellent (hydrophobic) surfaces. These coatings cause water to bead up and roll off easily, which is beneficial for applications such as self-cleaning surfaces and moisture-sensitive electronics.

Anti-Fogging Properties: While seemingly counterintuitive, hydrophobic coatings can contribute to anti-fogging properties. By preventing the formation of a continuous film of water, they can help maintain transparency in humid environments.

Corrosion Protection: Methoxy-functional organopolysiloxanes, which can be derived from silanes like this compound, are used as constituents in corrosion protection coatings. google.com These coatings act as a barrier to moisture and corrosive agents, protecting the underlying substrate.

The versatility of this compound in surface modification makes it a valuable tool for developing advanced coatings with tailored functionalities for a broad range of industrial and consumer applications.

Role in Catalysis and Chemical Reactions through Hydrophobic Functional Group Introduction

The introduction of hydrophobic functional groups via this compound can significantly influence catalytic processes and chemical reactions, particularly those occurring at interfaces or in multiphase systems. By modifying the surface of a catalyst support or a reactant, the local environment can be tailored to enhance reaction rates and selectivity.

Detailed Research Findings:

Interfacial Catalysis: In reactions involving both aqueous and organic phases, modifying a solid catalyst with this compound can create a hydrophobic surface. This can facilitate the adsorption of non-polar reactants from the organic phase onto the catalyst surface, thereby increasing the reaction rate.

Enzyme Immobilization: For biocatalysis, immobilizing enzymes on surfaces modified with this compound can provide a more favorable hydrophobic microenvironment for certain enzymes, potentially enhancing their activity and stability.

Controlling Reaction Pathways: By selectively modifying the hydrophobicity of different parts of a catalytic system, it is possible to direct the flow of reactants and influence the distribution of products.

While direct research on the catalytic role of this compound is specific, the principle of using silanes to introduce hydrophobic functional groups is a well-established strategy in catalysis for controlling surface properties and enhancing reaction performance.

Nanotechnology and Nanomaterial Integration

In the rapidly advancing field of nanotechnology, this compound serves as a critical surface modifying agent for the stabilization and dispersion of nanoparticles. The ability to control the surface properties of nanoparticles is essential for their successful integration into various materials and systems.

Detailed Research Findings:

Nanoparticle Stabilization: Many nanoparticles have a high surface energy and a tendency to agglomerate, which can diminish their unique nanoscale properties. By coating nanoparticles with this compound, a hydrophobic layer is formed on their surface. This layer prevents the nanoparticles from clumping together in non-polar solvents and polymer matrices, leading to stable and well-dispersated systems.

Dispersion in Polymer Nanocomposites: For the fabrication of polymer nanocomposites, achieving a uniform dispersion of nanoparticles within the polymer matrix is crucial for enhancing the material's properties. Surface modification of the nanoparticles with this compound improves their compatibility with the hydrophobic polymer matrix, facilitating better dispersion and stronger interfacial adhesion.

Self-Assembled Monolayers on Nanostructures: this compound can form self-assembled monolayers (SAMs) on a variety of nanoparticles. scientificlabs.com This precise control over the surface chemistry at the nanoscale is fundamental for the bottom-up fabrication of nanodevices and functional nanomaterials.

Environmental Fate and Degradation Pathways of Organosilanes in General Context

Hydrolytic Degradation in Aqueous Environments

The primary abiotic degradation pathway for alkoxysilanes in the environment is hydrolysis. This reaction involves the cleavage of the silicon-oxygen bond of the alkoxy group (Si-OR) by water to form a silanol (B1196071) (Si-OH) and the corresponding alcohol. researchgate.netnih.gov In the case of Methoxy(dimethyl)octadecylsilane, hydrolysis would yield a dimethyl(octadecyl)silanol and methanol (B129727).

Several factors influence the rate of hydrolysis:

pH: Hydrolysis of alkoxysilanes is catalyzed by both acids and bases. researchgate.nettandfonline.com The reaction is significantly faster under acidic conditions compared to neutral or basic conditions. gelest.comrsc.org Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group, while base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. rsc.orgingentaconnect.com

Steric Effects: The rate of hydrolysis is generally related to the steric bulk of the substituents on the silicon atom. gelest.com Less sterically hindered methoxy (B1213986) groups (CH₃O-) hydrolyze 6 to 10 times faster than the more bulky ethoxy groups (C₂H₅O-). gelest.com

Catalysts: In addition to acids and bases, certain metal compounds, such as tin derivatives, can catalyze the hydrolysis reaction. researchgate.net

Temperature and Solvent: Higher temperatures generally increase the rate of hydrolysis. acs.org The type of solvent can also affect the reaction kinetics, with factors like hydrogen-bonding characteristics and "hydrophobic interactions" playing a role. acs.org

In typical environmental conditions, such as in 'tap' water, the hydrolysis of alkoxysilanes can be substantial, if not complete, within hours. gelest.com However, in very pure, neutral water, they can remain stable for much longer periods. gelest.com The hydrolysis of oximino silanes, for example, is extremely rapid, with half-lives of less than a minute at neutral pH. oecd.org

The table below summarizes key factors affecting the hydrolytic degradation of alkoxysilanes.

FactorInfluence on Hydrolysis RateMechanism/Details
pHCatalyzes the reaction (Acid > Base)Acid catalysis involves protonation of the alkoxy group; base catalysis involves nucleophilic attack by OH-. gelest.comrsc.orgingentaconnect.com
Steric HindranceDecreases the rateLarger alkoxy groups or substituents on the silicon atom slow down the reaction. Methoxy groups hydrolyze faster than ethoxy groups. gelest.com
TemperatureIncreases the rateHigher temperatures provide more energy for the reaction to overcome the activation energy barrier. acs.org
CatalystsIncreases the rateCertain metal compounds (e.g., tin catalysts) can significantly accelerate hydrolysis. researchgate.net
SolventVariableThe solvent can influence reaction order and rates through interactions like hydrogen bonding. ingentaconnect.comacs.org

Microbial Biodegradation Mechanisms and Environmental Conditions

Following hydrolysis, the resulting silanols and their condensation products (siloxanes) can be subject to microbial biodegradation. While the silicon-carbon (Si-C) bond is generally resistant to cleavage by native environmental microorganisms, the organic moieties of the molecule can be degraded. nih.govresearchgate.net

The general understanding is that biodegradation of organosilicon compounds often proceeds through a two-step mechanism, particularly for compounds like polydimethylsiloxane (B3030410) (PDMS). researchgate.net The initial abiotic hydrolysis in soil or water breaks the polymer down into smaller, water-soluble oligomers and monomers, such as dimethylsilanediol (B41321) (DMSD). rsc.org These smaller molecules are then more bioavailable for microbial attack.

Key aspects of microbial biodegradation include:

Microbial Species: A variety of bacteria have been shown to degrade certain organosilicon compounds, often using them as a sole source of energy. researchgate.net Some studies have identified specific genera, such as Pseudomonas, Sphingobium, Rhodococcus, and Bacillus, as being involved in the degradation of volatile methylsiloxanes, especially in the presence of other organic compounds like toluene (B28343) (co-metabolism). nih.gov

Enzymatic Action: Biodegradation is an enzyme-mediated process. mdpi.com It is believed that enzymes like hydroxylases, monooxygenases, and dehydrogenases are involved in breaking down the organic parts of the silane (B1218182) molecule. mdpi.com For some plastics, degradation involves enzymes like laccase and esterase that break down polymers into smaller molecules that can be assimilated by the cell and eventually mineralized to CO₂ and H₂O. mdpi.com

Environmental Conditions: The efficiency of biodegradation is dependent on environmental factors. The presence of a co-substrate can be crucial. For instance, the biodegradation of volatile methylsiloxanes (VMS) was significantly enhanced in the presence of toluene. nih.gov

Molecular Structure: The structure of the organosilane is critical. Compounds with functional groups prone to hydrolysis, such as ethers or esters, can break down into intermediates that are more readily biodegradable, provided they no longer contain silicon functional groups. nih.gov Conversely, linear and branched siloxanes without such cleavable groups are generally considered non-biodegradable. nih.gov

While complete mineralization to carbon dioxide, water, and inorganic silicate (B1173343) has been observed for compounds like DMSD, the biodegradation of the Si-C bond in more complex structures like this compound by naturally occurring microorganisms remains a subject of ongoing research. rsc.orgresearchgate.net

Methodologies for Assessing Biodegradability (e.g., OECD Guidelines)

The potential for a chemical to be biodegraded in the environment is commonly assessed using standardized laboratory tests, most notably the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The "Ready Biodegradability" tests (OECD 301 series) are stringent screening tests designed to determine if a chemical has the potential for rapid and ultimate degradation in an aerobic aqueous environment. oecd.orgconcawe.eu

A substance is considered "readily biodegradable" if it meets a specific pass level within a "10-day window" during the 28-day test period. oecd.org This indicates that the substance is likely to be rapidly removed from the environment.

The table below outlines some of the common OECD 301 test methods.

OECD GuidelineTest NameParameter MeasuredPass Level
OECD 301 BCO₂ Evolution Test (Modified Sturm Test)Carbon dioxide (CO₂) produced> 60% of theoretical CO₂ (ThCO₂) aropha.com
OECD 301 DClosed Bottle TestBiochemical Oxygen Demand (BOD)> 60% of theoretical oxygen demand (ThOD) aropha.com
OECD 301 FManometric Respirometry TestBiochemical Oxygen Demand (BOD)> 60% of theoretical oxygen demand (ThOD) aropha.com
OECD 301 A / 301 EDOC Die-Away TestDissolved Organic Carbon (DOC) removal> 70% removal of DOC oecd.org

Challenges in Testing Organosilanes:

Testing poorly water-soluble compounds like this compound presents a significant challenge for these aqueous-based tests. confex.com The low bioavailability of the substance to the test microorganisms can lead to results that falsely suggest a lack of inherent biodegradability. confex.com

To address this, modifications to the standard procedures are sometimes employed, such as:

Use of Emulsifiers or Solvents: To increase the dispersion of the test substance in the aqueous medium. ecetoc.org

Adsorption onto a Solid Support: The chemical can be adsorbed onto an inert carrier like silica (B1680970) gel to increase the surface area available for microbial attack. confex.comresearchgate.net

It is important to note that the hydrolysis products of some silanes, such as silanetriols, are not expected to be readily biodegradable according to these stringent tests. oecd.org Therefore, a failure to pass a ready biodegradability test does not automatically mean the substance will persist indefinitely in the environment, but it does suggest that rapid and complete mineralization is unlikely and further investigation may be required. concawe.eu

Q & A

Basic: What synthetic methodologies are recommended for producing Methoxy(dimethyl)octadecylsilane, and how can reaction conditions be optimized?

This compound can be synthesized via nucleophilic substitution of chloro(dimethyl)octadecylsilane (CAS 18643-08-8) with methanol. Key steps include:

  • Reagent selection : Use anhydrous methanol to avoid hydrolysis byproduct formation.
  • Temperature control : Maintain temperatures between 60–80°C to ensure reactivity while minimizing thermal degradation .
  • Purification : Post-reaction, purify via vacuum distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate) to isolate the product. Confirm purity using HPLC with a C18 bonded stationary phase .

Basic: Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify methoxy (-OCH3_3) and dimethylsilane (Si(CH3_3)2_2) groups. For example, methoxy protons resonate at δ 3.0–3.5 ppm, while dimethylsilane protons appear at δ 0.1–0.5 ppm .
  • FTIR : Peaks at 1250 cm1^{-1} (Si-CH3_3 bending) and 1080 cm1^{-1} (Si-O stretching) confirm functional groups.
  • HPLC : Use a C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus) with a methanol/water gradient to assess purity (>95%) .

Advanced: How does the octadecyl chain length influence the compound’s efficacy as a stationary phase in reversed-phase HPLC?

The C18 chain provides hydrophobicity, enabling separation of nonpolar analytes via van der Waals interactions. Key factors:

  • Pore size and surface coverage : Dense monolayer bonding (e.g., end-capped C18 phases) minimizes residual silanol activity, reducing peak tailing for basic compounds .
  • Mobile phase optimization : Use methanol or acetonitrile with 0.1% trifluoroacetic acid to enhance resolution. Adjust pH to 2.5–3.0 for ionizable analytes .
  • Validation : Test column performance using USP standards (e.g., caffeine, phenol) to confirm retention time reproducibility .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

Discrepancies often arise from synthesis or purification variability. Mitigation strategies:

  • Standardize synthesis : Use controlled anhydrous conditions to minimize silanol contamination.
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to determine precise melting points (literature range: 28–30°C) .
  • Solubility testing : Document solubility in toluene, hexane, and dichloromethane under standardized temperatures (e.g., 25°C ± 0.5°C) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • First aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes with saline .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to moisture .

Advanced: What mechanistic insights explain the reactivity of this compound in surface functionalization?

The methoxy group acts as a leaving site, enabling covalent bonding to hydroxylated surfaces (e.g., silica nanoparticles):

  • Surface activation : Pre-treat substrates with piranha solution to maximize surface -OH groups.
  • Reaction mechanism : Methoxy displacement forms Si-O-Si bonds, creating a hydrophobic monolayer. Confirm bonding via XPS (Si 2p peak at 103–104 eV) .
  • Applications : Functionalized surfaces are used in chromatography, biosensors, and corrosion-resistant coatings .

Advanced: How can researchers optimize cross-coupling reactions involving this compound?

  • Catalyst selection : Use Pd(PPh3_3)4_4 or NiCl2_2(dppe) to facilitate transmetalation.
  • Solvent systems : Toluene or THF at reflux (80–110°C) enhances reaction rates.
  • Byproduct analysis : Monitor methoxy displacement byproducts (e.g., methanol) via GC-MS to refine stoichiometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methoxy(dimethyl)octadecylsilane
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Methoxy(dimethyl)octadecylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.